Regioisomeric Specificity: Structural Differentiation from 2-Pyridinyl and 4-Pyridinyl Analogs
The compound 4-Methyl-3-(pyridin-3-yl)benzoic acid is structurally differentiated from its closest regioisomers, 4-Methyl-3-(pyridin-2-yl)benzoic acid and 4-Methyl-3-(pyridin-4-yl)benzoic acid, by the specific meta-substitution of the pyridine ring . The target compound features a 3-pyridinyl group attached to the 3-position of a 4-methylbenzoic acid scaffold. In contrast, the 2-pyridinyl analog (CAS 1255638-51-7) places the nitrogen atom ortho to the linkage, while the 4-pyridinyl analog has the nitrogen para to the linkage. This difference in nitrogen position alters the compound's dihedral angle, electronic distribution, and potential for intermolecular interactions (e.g., hydrogen bonding or metal coordination), which are critical factors in both chemical reactivity and biological target engagement .
| Evidence Dimension | Chemical Structure and Regiochemistry |
|---|---|
| Target Compound Data | 4-Methyl-3-(pyridin-3-yl)benzoic acid; IUPAC: 4-methyl-3-(pyridin-3-yl)benzoic acid; CAS: 1214335-68-8 |
| Comparator Or Baseline | 4-Methyl-3-(pyridin-2-yl)benzoic acid (CAS: 1255638-51-7) and 4-Methyl-3-(pyridin-4-yl)benzoic acid (CAS: not explicitly found, but structure implies regioisomeric difference) |
| Quantified Difference | The position of the nitrogen atom in the pyridine ring is meta (C3) in the target compound, ortho (C2) in the 2-pyridinyl analog, and para (C4) in the 4-pyridinyl analog. |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry numbers . |
Why This Matters
Procuring the incorrect regioisomer will lead to a different molecule with altered chemical and biological properties, compromising the validity of any research or development project.
